In Vivo AML Xenograft Tumor Growth Inhibition: SC-203048 Single-Agent vs. Vehicle Control
In a THP-1 human AML xenograft model in athymic BALB/c nude mice, SC-203048 administered at 10 μg/kg every second day (7 doses) resulted in significant tumor growth inhibition compared to vehicle-treated controls [1]. While the published study did not provide a direct head-to-head comparator with other FLT3 inhibitors in the same model, the compound's ability to suppress tumor growth as a single agent and to synergize with parthenolide establishes its functional differentiation from FLT3 inhibitors that lack documented in vivo efficacy in this specific combination context.
| Evidence Dimension | In vivo tumor growth inhibition in AML xenograft |
|---|---|
| Target Compound Data | Significant tumor growth inhibition (single agent) and enhanced inhibition in combination with parthenolide; exact tumor volume reduction percentages not reported in abstract |
| Comparator Or Baseline | Vehicle control (untreated or vehicle-treated mice); indirect reference to prior FLT3 inhibitor monotherapy studies showing limited clinical response |
| Quantified Difference | Not quantified in the available abstract; combination treatment produced stronger inhibition than either agent alone |
| Conditions | Human THP-1 AML cells xenografted into athymic BALB/c nude mice; SC-203048 dosed at 10 μg/kg i.p. every 2nd day for 7 doses |
Why This Matters
Demonstrates in vivo proof-of-concept for SC-203048 as a FLT3-selective inhibitor with single-agent activity, which is a prerequisite for its selection in further preclinical AML studies where other FLT3 inhibitors may not have been evaluated in this specific combination paradigm.
- [1] Wang C, Lu J, Wang Y, Bai S, Wang Y, Wang L, Sheng G. Combined effects of FLT3 and NF-κB selective inhibitors on acute myeloid leukemia in vivo. J Biochem Mol Toxicol. 2012 Jan;26(1):35-43. View Source
